Cas no 1187243-15-7 (2-oxoindoline-6-carbaldehyde)

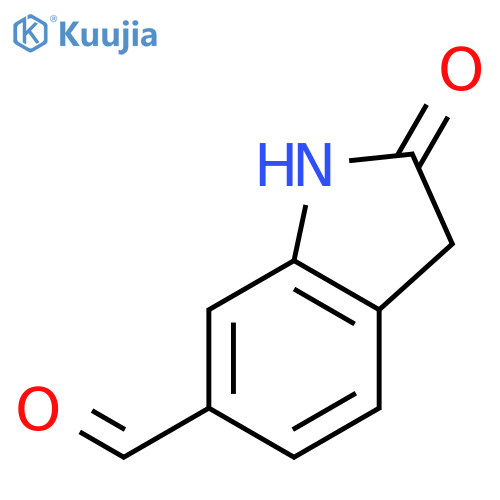

2-oxoindoline-6-carbaldehyde structure

商品名:2-oxoindoline-6-carbaldehyde

CAS番号:1187243-15-7

MF:C9H7NO2

メガワット:161.157382249832

MDL:MFCD20527845

CID:829654

PubChem ID:82415508

2-oxoindoline-6-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-oxoindoline-6-carbaldehyde

- 2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde

- SCHEMBL15653208

- 1187243-15-7

- SB31091

- CS-0096949

- DB-261380

- D75814

- 2-OXO-1,3-DIHYDROINDOLE-6-CARBALDEHYDE

- MFCD20527845

-

- MDL: MFCD20527845

- インチ: InChI=1S/C9H7NO2/c11-5-6-1-2-7-4-9(12)10-8(7)3-6/h1-3,5H,4H2,(H,10,12)

- InChIKey: QLGVTXYFXZTQTJ-UHFFFAOYSA-N

- ほほえんだ: O=CC1=CC=2NC(CC2C=C1)=O

計算された属性

- せいみつぶんしりょう: 161.047678466g/mol

- どういたいしつりょう: 161.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 46.2Ų

2-oxoindoline-6-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167589-250mg |

2-Oxoindoline-6-carbaldehyde |

1187243-15-7 | 95% | 250mg |

¥5119.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167589-50mg |

2-Oxoindoline-6-carbaldehyde |

1187243-15-7 | 95% | 50mg |

¥2196.00 | 2024-08-09 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0686-5g |

2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde |

1187243-15-7 | 95% | 5g |

¥52446.15 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0686-500mg |

2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde |

1187243-15-7 | 95% | 500mg |

¥8726.45 | 2025-01-21 | |

| eNovation Chemicals LLC | D968568-100mg |

2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde |

1187243-15-7 | 95% | 100mg |

$455 | 2024-07-28 | |

| eNovation Chemicals LLC | D968568-500mg |

2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde |

1187243-15-7 | 95% | 500mg |

$1115 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0686-50mg |

2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde |

1187243-15-7 | 95% | 50mg |

1526.48CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0686-500mg |

2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde |

1187243-15-7 | 95% | 500mg |

6275.51CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0686-1g |

2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde |

1187243-15-7 | 95% | 1g |

11702.99CNY | 2021-05-07 | |

| abcr | AB537038-100mg |

2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde, 95%; . |

1187243-15-7 | 95% | 100mg |

€700.00 | 2025-03-19 |

2-oxoindoline-6-carbaldehyde 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

1187243-15-7 (2-oxoindoline-6-carbaldehyde) 関連製品

- 3680-28-2(7-Methylindolin-2-one)

- 51135-38-7(7-Benzoyloxindole)

- 56341-38-9(6-methyl-2,3-dihydro-1H-indol-2-one)

- 3484-35-3(5-Methylindolin-2-one)

- 13220-46-7(4-methyl-2,3-dihydro-1H-indol-2-one)

- 150544-04-0(6-Aminoindolin-2-one)

- 20870-91-1(5-amino-1-methyl-2,3-dihydro-1H-indol-2-one)

- 59-48-3(Oxindole)

- 64483-69-8(5-Acetyloxindole)

- 729598-50-9(5,7-Dimethylindolin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1187243-15-7)2-oxoindoline-6-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):1496.0